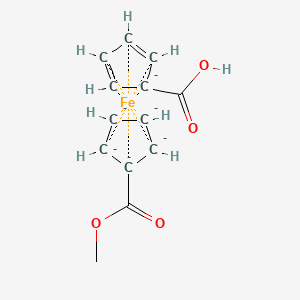
cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is a complex organometallic compound that combines the properties of cyclopentadiene derivatives and iron
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile in the presence of iron carbonyl to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the palladium-catalyzed hydrocarboxylation of cyclopentene, followed by further reactions to introduce the iron and methyl cyclopentanecarboxylate moieties . This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions can result in a variety of iron-ligand complexes .
Applications De Recherche Scientifique
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mécanisme D'action
The mechanism by which cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can form stable complexes with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the methyl cyclopentanecarboxylate moiety.
Ferrocene: Contains a similar iron-cyclopentadienyl structure but with different substituents.
Cyclopentadienyliron tricarbonyl: Another related compound with different carbonyl ligands.
Uniqueness
Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is unique due to its combination of cyclopentadiene, iron, and methyl cyclopentanecarboxylate moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and pharmaceuticals .
Propriétés
IUPAC Name |
cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2.C6H5O2.Fe/c1-9-7(8)6-4-2-3-5-6;7-6(8)5-3-1-2-4-5;/h2-5H,1H3;1-4H,(H,7,8);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZHEGWIZKZNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FeO4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
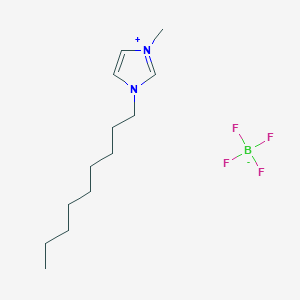
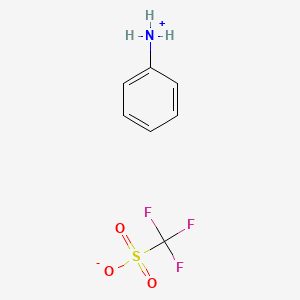
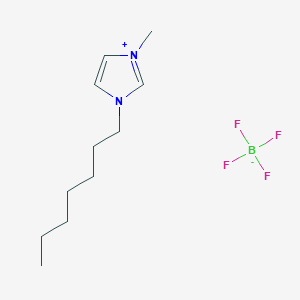
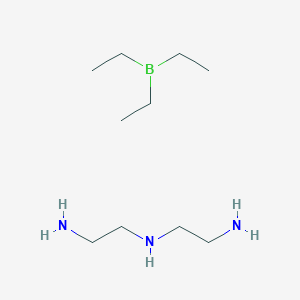
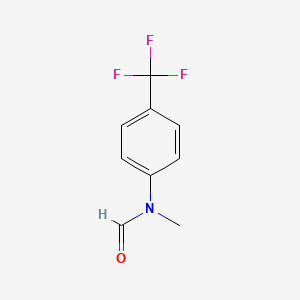
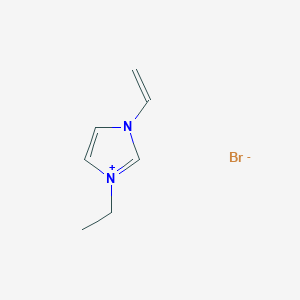
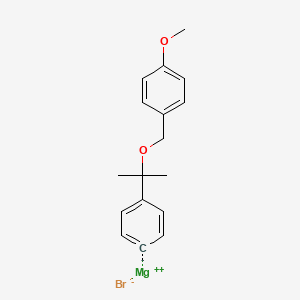
![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)
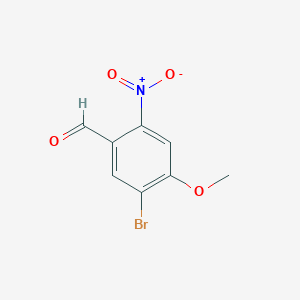
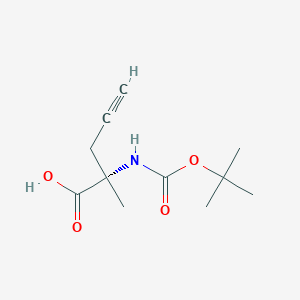
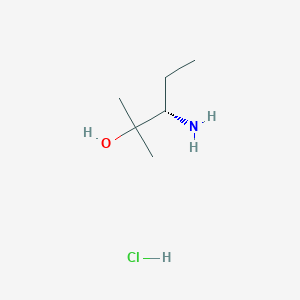
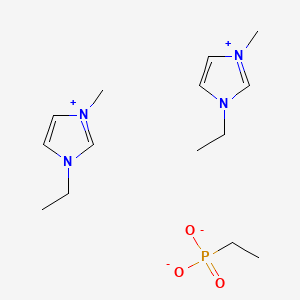
![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)
